3,8-Diamino-6-phenylphenanthridine 3,8-Diamino-6-phenylphenanthridine
Brand Name: Vulcanchem
CAS No.: 52009-64-0
VCID: VC20748206
InChI: InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2
SMILES: C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N
Molecular Formula: C19H15N3
Molecular Weight: 285.3 g/mol

3,8-Diamino-6-phenylphenanthridine

CAS No.: 52009-64-0

Cat. No.: VC20748206

Molecular Formula: C19H15N3

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

3,8-Diamino-6-phenylphenanthridine - 52009-64-0

CAS No. 52009-64-0
Molecular Formula C19H15N3
Molecular Weight 285.3 g/mol
IUPAC Name 6-phenylphenanthridine-3,8-diamine
Standard InChI InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2
Standard InChI Key CPNAVTYCORRLMH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N
Canonical SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N

Chemical Identity and Structural Characteristics

Nomenclature and Identification

3,8-Diamino-6-phenylphenanthridine belongs to the phenanthridine family of compounds, specifically functionalized with two amino groups and a phenyl substituent. The compound is registered under multiple chemical identifiers that help in its unique identification across chemical databases and literature.

A notable discrepancy exists in the reported CAS (Chemical Abstracts Service) registry numbers across scientific sources. While most authoritative databases including PubChem list the CAS number as 62895-33-4, some commercial sources report it as 52009-64-0 . This inconsistency should be considered when conducting comprehensive literature searches on this compound.

The compound is also identified through several systematic and common names:

Identifier TypeDetails
IUPAC Name6-phenylphenanthridine-3,8-diamine
Common Names3,8-Diamino-6-phenylphenanthridine, 3,8-DAPP
CAS Number62895-33-4 (primary), 52009-64-0 (alternative)
EC Number257-602-3
WikidataQ82964087

Molecular Structure

The molecular structure of 3,8-Diamino-6-phenylphenanthridine features a phenanthridine core system (a tricyclic aromatic structure containing a nitrogen atom) with a phenyl group attached at position 6 and amino groups at positions 3 and 8 . This arrangement creates a planar, extended π-conjugated system that contributes to its distinctive photophysical properties.

Structural PropertyValue
Molecular FormulaC₁₉H₁₅N₃
Molecular Weight285.342 g/mol
Basic SkeletonPhenanthridine core
Key SubstituentsPhenyl at position 6, amino groups at positions 3 and 8

Physical and Chemical Properties

Physical Characteristics

3,8-Diamino-6-phenylphenanthridine appears as a yellow to orange powder under standard conditions . Its extended aromatic system contributes to its distinctive color and physical properties.

Physical PropertyValueSource
Physical StateYellow to orange powder
Density1.3±0.1 g/cm³
Boiling Point558.0±45.0 °C at 760 mmHg
Flash Point325.6±15.9 °C
Index of Refraction1.786
LogP3.02
Vapor Pressure0.0±1.5 mmHg at 25°C

Solubility and Chemical Behavior

The compound demonstrates selective solubility in organic solvents, which is an important consideration for its practical applications in laboratory and industrial settings.

SolubilityDetails
Soluble inChloroform, dichloromethane, methanol
Insoluble inWater (inferred from LogP value)

The presence of amino groups at positions 3 and 8 imparts basic properties to the molecule, allowing it to participate in acid-base reactions and form salts. The extended π-conjugated system contributes to its fluorescent properties and ability to intercalate with DNA .

Applications and Research Findings

Fluorescent Properties and Analytical Applications

One of the most significant properties of 3,8-Diamino-6-phenylphenanthridine is its strong luminescence, attributable to its large π-conjugated structure . This fluorescent characteristic makes it valuable in various analytical and biochemical applications.

The compound has been utilized as a fluorescent dye and probe in research settings. Its specific fluorescent profile allows for sensitive detection in various analytical procedures, making it useful in biological imaging and detection systems .

DNA Interaction Studies

Research has demonstrated that 3,8-Diamino-6-phenylphenanthridine functions as a DNA intercalator, meaning it can insert between DNA base pairs . This property has significant implications for both analytical and therapeutic applications.

Notably, the compound has been employed as a chromatographic affinity ligand specifically designed for the separation and purification of supercoiled plasmid DNA (pDNA) . This application is particularly valuable in molecular biology and biotechnology fields where pure plasmid DNA is required for various experimental and therapeutic purposes.

Synthetic Applications

3,8-Diamino-6-phenylphenanthridine serves as an important intermediate in the synthesis of rigid polyamides . The rigid nature of the phenanthridine core combined with the reactivity of the amino groups makes it valuable in creating polymers with specific structural characteristics.

These polyamides often exhibit high thermal stability, mechanical strength, and chemical resistance, properties that are desirable in advanced materials applications. The incorporation of the phenanthridine moiety can also impart fluorescent properties to the resulting polymers, opening avenues for specialized materials with sensing capabilities.

Hazard StatementClassificationPrevalence in Notifications
H302Harmful if swallowed90.7%
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H335May cause respiratory irritation100%

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